6'-Prenylisorhamnetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Prenylisorhamnetin is a prenylated flavonoid, a type of secondary metabolite found in various plants. It is characterized by the presence of a prenyl group attached to the flavonoid skeleton. This compound is known for its diverse biological activities and potential therapeutic applications. Prenylated flavonoids, including 6’-Prenylisorhamnetin, are recognized for their enhanced bioactivity and bioavailability compared to their non-prenylated counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Prenylisorhamnetin typically involves the prenylation of isorhamnetin. This process can be achieved through various chemical reactions, including the use of prenyl donors such as dimethylallyl diphosphate (DMAPP) and prenyltransferases . The reaction conditions often require specific catalysts and controlled environments to ensure regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of 6’-Prenylisorhamnetin may involve biotechnological approaches, utilizing engineered microorganisms to produce the compound through fermentation processes. These methods offer a sustainable and scalable means of production, reducing the reliance on chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 6’-Prenylisorhamnetin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can modify the prenyl group or other functional groups on the flavonoid skeleton.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions include oxidized flavonoids, reduced derivatives, and substituted flavonoids with enhanced biological properties .
Scientific Research Applications
6’-Prenylisorhamnetin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6’-Prenylisorhamnetin involves its interaction with various molecular targets and pathways. It has been shown to modulate the expression of genes related to lipid metabolism, such as Pparγ, apolipoprotein E (ApoE), and cytochrome P450 family 7 subfamily a member 1 (CYP7a1) . Additionally, it exerts its effects through antioxidant and anti-inflammatory pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Isorhamnetin: A non-prenylated flavonoid with similar biological activities but lower bioavailability.
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties, but lacking the prenyl group.
Kaempferol: A flavonoid with similar structural features but different biological activities.
Uniqueness of 6’-Prenylisorhamnetin: 6’-Prenylisorhamnetin stands out due to its enhanced bioactivity and bioavailability, attributed to the presence of the prenyl group. This modification increases its lipid solubility and affinity for cell membranes, making it more effective in interacting with cellular targets .
Properties
Molecular Formula |
C21H20O7 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-[4-hydroxy-5-methoxy-2-(3-methylbut-2-enyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-5-11-6-14(23)16(27-3)9-13(11)21-20(26)19(25)18-15(24)7-12(22)8-17(18)28-21/h4,6-9,22-24,26H,5H2,1-3H3 |
InChI Key |
WIHQAFLBAOVXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.